molecular formula C17H15ClO3 B5773613 4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one

Cat. No.: B5773613
M. Wt: 302.7 g/mol
InChI Key: QKSCPHWSLGVHEZ-UHFFFAOYSA-N
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Description

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound that features a unique structure combining benzofuran and furan moieties

Properties

IUPAC Name

4-[5-chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-10(19)3-6-16-17(15-7-4-11(2)20-15)13-9-12(18)5-8-14(13)21-16/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSCPHWSLGVHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Cl)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and furan intermediates, followed by their coupling under specific conditions. For instance, the furan ring can be synthesized from furfural through catalytic hydrogenation using copper-aluminum or copper-chromium catalysts at temperatures between 200-210°C and pressures of 0.29-0.49 MPa . The benzofuran moiety can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Overview

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound notable for its unique structural features, which include both benzofuran and furan moieties. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications in synthesizing new materials and therapeutic agents.

Synthetic Chemistry

The compound serves as a valuable building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Converts the ketone group to carboxylic acids.
  • Reduction : Converts the ketone to alcohols using reducing agents like sodium borohydride (NaBH4).
  • Substitution : Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions facilitate the development of new derivatives with tailored properties for specific applications in materials science and pharmaceuticals.

Biological Research

The unique structure of this compound positions it as a candidate for studying biological interactions. Its potential therapeutic effects are under investigation, particularly in:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Research : The interaction of this compound with specific cellular targets may inhibit cancer cell growth, warranting further exploration in oncology research.

Material Science

In industrial applications, this compound can contribute to the development of new materials with desirable properties. Its unique chemical structure allows for:

  • The creation of specialized polymers and resins that could be used in coatings, adhesives, and other applications where enhanced durability or specific chemical resistance is required.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with cellular processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is unique due to its combined benzofuran and furan structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to simpler furan or benzofuran derivatives.

Biological Activity

4-[5-Chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article examines the compound's synthesis, biological mechanisms, and various applications in research and medicine.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C17H15ClO3
Molecular Weight 302.75 g/mol
IUPAC Name This compound
LogP 4.0299
Polar Surface Area 29.09 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Intermediates: The benzofuran and furan intermediates are synthesized through cyclization reactions.
  • Coupling Reaction: The furan is coupled with the benzofuran under specific conditions to form the desired compound.
  • Optimization: Industrial production may involve continuous flow reactors to enhance yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to:

  • Antimicrobial Effects: The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest that it may interfere with cancer cell proliferation through apoptosis induction .

Pharmacological Studies

Research indicates that derivatives of benzofuran, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial properties against various strains.
    • Potential antifungal effects have also been reported.
  • Antioxidant Effects:
    • The compound's structure allows it to act as a free radical scavenger, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties:
    • In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for therapeutic uses in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Activity:
    • A comparative analysis demonstrated that similar benzofuran derivatives exhibited varying degrees of antimicrobial activity, with some showing effectiveness against resistant strains of bacteria .
  • Cancer Cell Line Studies:
    • Research involving cancer cell lines indicated that compounds with similar structures could induce cell cycle arrest and apoptosis, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
5-Chloro-3-methylbenzofuranModerateLowLacks furan moiety
7-MethoxybenzofuranHighModerateExhibits strong antioxidant properties
4-[5-Methylfuran]-1-benzofuranLowHighMore potent in anticancer studies

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